4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid
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Overview
Description
4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid is a complex organic compound with a unique structure that includes a phenothiazine moiety, a piperazine ring, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid typically involves multiple steps:
Formation of the Phenothiazine Moiety:
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the phenothiazine derivative reacts with a piperazine compound.
Linking the Butanoic Acid Group: The final step involves the attachment of the butanoic acid group through an esterification or amidation reaction, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety could yield sulfoxides or sulfones, while reduction of the ketone groups could produce secondary alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders or as an antipsychotic agent.
Materials Science: The phenothiazine moiety can impart interesting electronic properties, making the compound useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in signal transduction.
Pathways Involved: The phenothiazine moiety is known to affect dopaminergic and serotonergic pathways, which could explain its potential effects on neurological function.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and have similar pharmacological properties.
Piperazine Derivatives: Compounds like piperazine and its derivatives are commonly used in medicinal chemistry for their ability to modulate neurotransmitter activity.
Uniqueness
4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid is unique due to the combination of the phenothiazine and piperazine moieties, along with the butanoic acid group
Properties
Molecular Formula |
C26H28F3N3O5S |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-oxo-4-[2-[4-[3-oxo-3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]butanoic acid |
InChI |
InChI=1S/C26H28F3N3O5S/c27-26(28,29)18-5-6-22-20(17-18)32(19-3-1-2-4-21(19)38-22)23(33)9-10-30-11-13-31(14-12-30)15-16-37-25(36)8-7-24(34)35/h1-6,17H,7-16H2,(H,34,35) |
InChI Key |
RTXVCIPJNLSCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC(=O)CCC(=O)O |
Origin of Product |
United States |
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